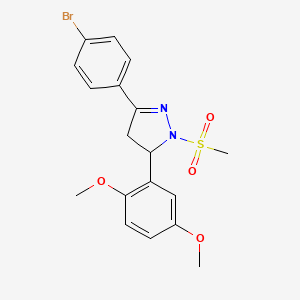
3-(4-bromophenyl)-5-(2,5-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(4-bromophenyl)-5-(2,5-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole” is a complex organic molecule. It contains a pyrazole core, which is a five-membered ring with two nitrogen atoms. The molecule also contains several functional groups, including a bromophenyl group, a dimethoxyphenyl group, and a methylsulfonyl group .
Scientific Research Applications
Synthesis and Crystal Structures
Pyrazoline compounds, including those similar to the specified compound, have been synthesized for studying their crystal structures. These studies often aim to understand the molecular configurations, bonding patterns, and interactions within the crystal lattice. For example, the synthesis and crystal structure analysis of N-substituted pyrazolines have provided insights into their molecular conformations and potential applications in designing materials with specific optical or electronic properties (Loh et al., 2013).
Photophysical Properties
Research has also focused on the photophysical properties of pyrazoline derivatives, examining how these compounds interact with light. Studies on new pyrazolines with triphenyl and ester derivatives have explored solvent effects on absorption and fluorescence properties, indicating potential applications in dye-sensitized solar cells, fluorescent markers, or optical sensors (Şenol et al., 2020).
Antimicrobial Applications
Pyrazoline compounds have been evaluated for their antimicrobial properties. The synthesis and assessment of novel 1-acetyl-3,5-diaryl-4,5-dihydro (1H) pyrazole derivatives bearing various moieties have shown promising anti-inflammatory and antimicrobial activities. These findings underscore the potential of pyrazoline derivatives as leads for developing new antimicrobial agents (Keche et al., 2012).
Material Science Applications
In material science, pyrazoline derivatives have been incorporated into surface coatings and printing inks, demonstrating improved antimicrobial properties and potentially enhancing the durability and lifespan of materials (El‐Wahab et al., 2015).
Drug Discovery and Medicinal Chemistry
Pyrazoline derivatives are extensively studied in medicinal chemistry for their potential therapeutic applications. Research in this area focuses on the synthesis of novel compounds and their evaluation against various biological targets, aiming to discover new drugs with anti-inflammatory, anticancer, and other pharmacological activities (Thangarasu et al., 2019).
Future Directions
The future research directions for this compound could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the interest in compounds with similar structures, it would be worthwhile to investigate the potential applications of this compound in medicinal chemistry .
properties
IUPAC Name |
5-(4-bromophenyl)-3-(2,5-dimethoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O4S/c1-24-14-8-9-18(25-2)15(10-14)17-11-16(20-21(17)26(3,22)23)12-4-6-13(19)7-5-12/h4-10,17H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIHKOJVKFRYSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CC(=NN2S(=O)(=O)C)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromophenyl)-5-(2,5-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

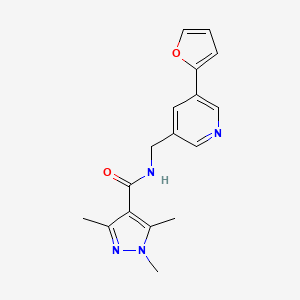
![1-(3-chloro-4-methylphenyl)-4-(2,3-dihydro-1H-indol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2628999.png)
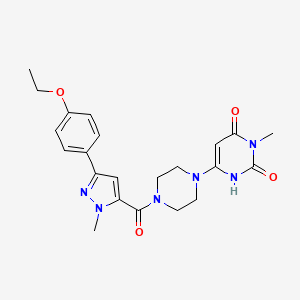
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B2629002.png)
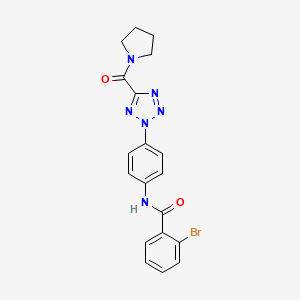
![4-Chloro-5-(4-fluorophenyl)-2-[(4-fluorophenyl)methyl]thieno[2,3-d]pyrimidine](/img/structure/B2629004.png)
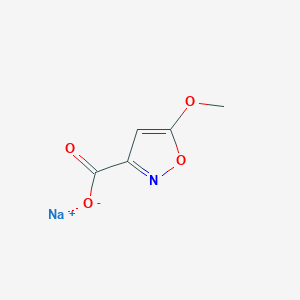
![[3-(2-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2629006.png)

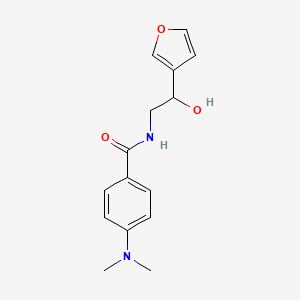
![2-(2-Bromophenyl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2629013.png)
![Dispiro[3.0.35.14]nonan-7-amine](/img/structure/B2629014.png)

![(3,4-Difluorophenyl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2629017.png)